N-Methyl Substitution on Carbamate Nitrogen: Structural Differentiation from Non-Methylated Analog
The target compound incorporates an N-methyl group on the carbamate nitrogen, distinguishing it from the non-methylated benzyl carbamate analog (CAS 1354015-30-7) . In Grünenthal's cyclohexyl-1,4-diamine series, N-methylation serves as a critical structural determinant that can influence target binding, metabolic stability, and blood-brain barrier penetration [1]. The N-methyl group is absent in CAS 1354015-30-7, which features a secondary carbamate (NH) rather than the tertiary N-methyl carbamate present in the target compound.
| Evidence Dimension | N-substitution on the carbamate nitrogen (structural descriptor affecting pharmacokinetics and target engagement) |
|---|---|
| Target Compound Data | Tertiary N-methyl benzyl carbamate (N-CH3), molecular formula C18H27N3O3, MW 333.43 g/mol |
| Comparator Or Baseline | Secondary benzyl carbamate (NH), CAS 1354015-30-7, molecular formula C17H25N3O3, MW 319.40 g/mol |
| Quantified Difference | The target compound gains one additional methyl group (+14.03 Da) and increased steric bulk at the carbamate nitrogen, a modification known to reduce hydrogen-bond donor capacity relative to the comparator |
| Conditions | Structural comparison based on published patent scope and general medicinal chemistry principles for cyclohexyl-1,4-diamine derivatives in pain therapeutics |
Why This Matters
The N-methyl group eliminates a hydrogen bond donor, potentially improving membrane permeability and CNS exposure, a critical differentiator when selecting building blocks for neurological drug development.
- [1] Grünenthal GmbH. Oxo-substituted cyclohexyl-1,4-diamine compounds. Patent WO2007134640A1, 2007. Patent family demonstrating the importance of N-substitution patterns for biological activity of cyclohexyl-1,4-diamines. View Source
